![molecular formula C21H18N2O2 B5794810 4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
4-[(4-biphenylylacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-biphenylylacetyl)amino]benzamide, also known as BBABA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBABA belongs to the class of benzamides and has a molecular weight of 365.42 g/mol.
作用机制
The exact mechanism of action of 4-[(4-biphenylylacetyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-[(4-biphenylylacetyl)amino]benzamide can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
In neurodegenerative diseases, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. By activating this pathway, 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
Biochemical and Physiological Effects
4-[(4-biphenylylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(4-biphenylylacetyl)amino]benzamide can induce apoptosis, inhibit cell growth and proliferation, and alter gene expression. In neurodegenerative diseases, 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
实验室实验的优点和局限性
One advantage of using 4-[(4-biphenylylacetyl)amino]benzamide in lab experiments is its potential therapeutic applications, particularly in cancer and neurodegenerative disease research. 4-[(4-biphenylylacetyl)amino]benzamide has been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research.
However, one limitation of using 4-[(4-biphenylylacetyl)amino]benzamide in lab experiments is its potential toxicity. 4-[(4-biphenylylacetyl)amino]benzamide has been shown to have cytotoxic effects on some normal cell lines, which may limit its therapeutic potential. Additionally, the exact mechanism of action of 4-[(4-biphenylylacetyl)amino]benzamide is not fully understood, which may make it difficult to optimize its therapeutic effects.
未来方向
There are several future directions for research on 4-[(4-biphenylylacetyl)amino]benzamide. One area of research is the optimization of its therapeutic effects, particularly in cancer and neurodegenerative disease research. This may involve the development of more potent derivatives of 4-[(4-biphenylylacetyl)amino]benzamide or the identification of specific molecular targets for its action.
Another area of research is the investigation of the potential toxicity of 4-[(4-biphenylylacetyl)amino]benzamide and its derivatives. This may involve the evaluation of their effects on normal cell lines and the identification of potential side effects.
Overall, 4-[(4-biphenylylacetyl)amino]benzamide is a promising compound for scientific research, with potential therapeutic applications in cancer and neurodegenerative disease research. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.
合成方法
4-[(4-biphenylylacetyl)amino]benzamide can be synthesized through a multistep process, starting from the reaction of 4-aminobenzoic acid with 4-biphenylylcarboxylic acid. The resulting intermediate is then reacted with acetyl chloride to form 4-[(4-biphenylylacetyl)amino]benzoic acid, which is subsequently converted to 4-[(4-biphenylylacetyl)amino]benzamide through the reaction with thionyl chloride and ammonia.
科学研究应用
4-[(4-biphenylylacetyl)amino]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, 4-[(4-biphenylylacetyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 4-[(4-biphenylylacetyl)amino]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 4-[(4-biphenylylacetyl)amino]benzamide has been investigated for its potential neuroprotective effects. Studies have shown that 4-[(4-biphenylylacetyl)amino]benzamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as beta-amyloid and tau, which are associated with Alzheimer's disease.
属性
IUPAC Name |
4-[[2-(4-phenylphenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKABHUDVVRZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)
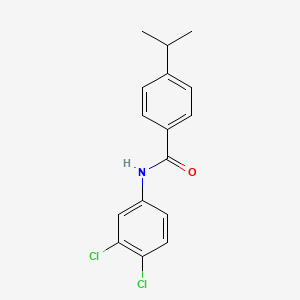
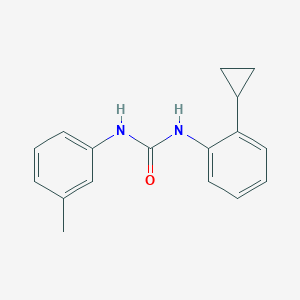
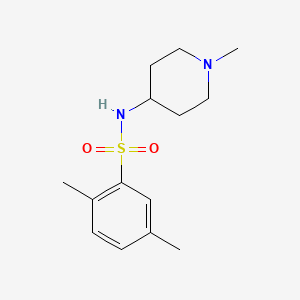
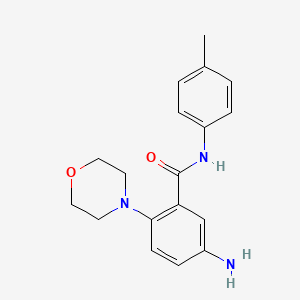
![1'-allyl-5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5794797.png)
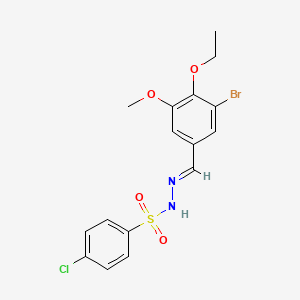
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)
